N'-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide
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Overview
Description
N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C₁₁H₁₁FN₄O₂ and a molecular weight of 250.23 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a fluorophenoxy group and a cyanoacetohydrazide moiety .
Preparation Methods
The synthesis of N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide involves several steps. One common method includes the reaction of 4-fluorophenol with ethyl bromoacetate to form ethyl 4-fluorophenoxyacetate. This intermediate is then reacted with hydrazine hydrate to yield 4-fluorophenoxyacetohydrazide. The final step involves the condensation of 4-fluorophenoxyacetohydrazide with cyanoacetic acid under acidic conditions to form N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide .
Chemical Reactions Analysis
N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide can be compared with other similar compounds, such as:
N’-[(1Z)-1-amino-2-(4-chlorophenoxy)ethylidene]-2-cyanoacetohydrazide: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which can lead to differences in reactivity and biological activity.
N’-[(1Z)-1-amino-2-(4-bromophenoxy)ethylidene]-2-cyanoacetohydrazide: The presence of a bromophenoxy group can also affect the compound’s properties and applications.
N’-[(1Z)-1-amino-2-(4-methylphenoxy)ethylidene]-2-cyanoacetohydrazide: The methylphenoxy group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c12-8-1-3-9(4-2-8)18-7-10(14)15-16-11(17)5-6-13/h1-4H,5,7H2,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUSIWBFRNIWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NNC(=O)CC#N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/NC(=O)CC#N)/N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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